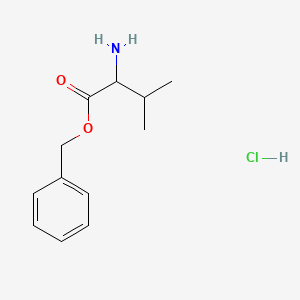

Benzyl 2-amino-3-methylbutanoate hydrochloride

Description

Benzyl 2-amino-3-methylbutanoate hydrochloride (CAS 2462-34-2), also known as L-Valine benzyl ester hydrochloride, is a chiral amino acid ester derivative. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol . Structurally, it consists of a valine backbone (2-amino-3-methylbutanoic acid) esterified with a benzyl group and stabilized as a hydrochloride salt. This configuration enhances solubility in polar solvents and improves stability for storage and synthetic applications .

The compound is widely used in peptide synthesis as a protecting group for the amino moiety and as an intermediate in pharmaceutical research, particularly in prodrug design . Its benzyl ester group facilitates selective deprotection under mild catalytic hydrogenation conditions, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name |

benzyl 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUNABFUHGBCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-33-1 | |

| Record name | Valine, phenylmethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | FeCl₃ or ZnCl₂ (1:1 molar ratio with L-valine) | CN105061283B |

| Solvent | Dichloroethane, toluene, or xylene (30–50 mL per 0.1 mol L-valine) | CN105061283B |

| Temperature | Reflux (35–115°C) | CN105061283B |

| HCl Addition | 1.2–1.6 equivalents (gas or solution) | CN105061283B |

| Reaction Time | 2–4 hours | CN105061283B |

| Yield | 75–99.5% (after recrystallization and mother liquor recycling) | CN105061283B |

Procedure :

- Esterification : L-valine reacts with benzyl alcohol in the presence of FeCl₃ or ZnCl₂ under reflux. HCl gas is introduced to protonate the amino group, forming the hydrochloride salt.

- Recrystallization : The reaction mixture is cooled, diluted with ethanol, and adjusted to pH 10–11 with HCl. The product is filtered, washed, and dried under vacuum.

- Mother Liquor Recycling : Solvent is recovered via rotary evaporation, and the process is repeated 5+ times to maximize yield.

p-Toluenesulfonic Acid-Catalyzed Esterification

Key Method :

This method avoids carcinogenic benzene, using aromatic solvents like toluene or xylene with p-toluenesulfonic acid (p-TsOH).

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | p-TsOH (1.1–1.5 equivalents) | EP0985658A1 |

| Solvent | Toluene or xylene | EP0985658A1 |

| Temperature | 100–150°C (azeotropic dehydration) | EP0985658A1 |

| Reaction Time | 2–4 hours | EP0985658A1 |

| Yield | Not explicitly reported (process optimized for scalability) | EP0985658A1 |

Procedure :

- Azeotropic Dehydration : L-valine and benzyl alcohol are heated with p-TsOH in toluene. Water is removed via azeotrope, driving esterification.

- Crystallization : The solution is cooled to 0–10°C, and the product is filtered.

- Salt Formation : HCl is added post-esterification to form the hydrochloride salt.

Coupling Agent-Mediated Synthesis

Key Method :

This approach employs coupling agents (e.g., HBTU, DMTMM) for mild conditions, often used in peptide synthesis.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | HBTU or DMTMM (1.5 equivalents) | PMC3188959, RSC |

| Solvent | Dichloromethane or DMF | RSC PDFs |

| Base | Triethylamine (2 equivalents) | RSC PDFs |

| Temperature | 25–35°C | PMC3188959 |

| Reaction Time | 4–72 hours | PMC3188959 |

| Yield | 72–78% (crude) | PMC3188959 |

Procedure :

- Activation : L-valine is activated with HBTU or DMTMM in dichloromethane.

- Esterification : Benzyl alcohol is added, and the reaction proceeds under inert atmosphere.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Metal Chloride | High yield, scalable, low-cost catalysts | Requires catalyst removal via filtration |

| p-TsOH | Safer solvents, no benzene | Lower yields compared to FeCl₃ |

| Coupling Agents | Mild conditions, minimal side reactions | Expensive reagents, longer reaction time |

Purification and Characterization

Key Steps :

- Recrystallization : Ethanol or DCM is used to dissolve the crude product, followed by pH adjustment (e.g., HCl to pH 10–11) to precipitate pure salt.

- Chromatography : Flash chromatography (SiO₂, EtOAc/hexanes) is employed for final purification.

- Characterization :

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-3-methylbutanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

Medicine: It may serve as a precursor for the development of drugs or therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-methylbutanoate hydrochloride depends on its specific application. In general, the compound may interact with biological molecules through hydrogen bonding, ionic interactions, or covalent modifications. The molecular targets and pathways involved can vary based on the context of its use, such as enzyme inhibition, receptor binding, or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Benzyl 2-amino-3-methylbutanoate hydrochloride with five analogous compounds:

Research Findings and Industrial Relevance

- Synthetic Utility: Benzyl 2-amino-3-methylbutanoate hydrochloride is preferred in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, enabling sequential deprotection without side reactions .

- Stability Studies : Comparative studies show that benzyl esters exhibit longer half-lives in physiological buffers (pH 7.4) compared to methyl esters, which hydrolyze 3–5× faster .

Biological Activity

Benzyl 2-amino-3-methylbutanoate hydrochloride, a derivative of L-valine, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supplemented by data tables and relevant case studies.

- Molecular Formula : C12H19ClN2O2

- Molecular Weight : 260.75 g/mol

- Physical Form : White crystalline powder

- Melting Point : 160-165°C

- Solubility : Soluble in water, methanol, and ethanol

These properties make Benzyl 2-amino-3-methylbutanoate hydrochloride suitable for various pharmaceutical applications due to its stability and bioavailability .

Benzyl 2-amino-3-methylbutanoate hydrochloride interacts with specific molecular targets, such as enzymes and receptors. The presence of the benzyl group enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways depend on the context of use, but preliminary studies suggest involvement in enzyme inhibition and modulation of biochemical pathways related to disease processes.

Potential Applications

- Antiviral Agents : Research indicates potential efficacy in synthesizing antiviral compounds.

- Anticancer Properties : Investigated for its role in inhibiting cancer cell proliferation.

- Antihypertensive Applications : Potential use in developing drugs for managing hypertension.

- Chiral Building Block : Utilized in synthesizing enantiomerically pure compounds, enhancing drug efficacy while minimizing side effects .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition properties of Benzyl 2-amino-3-methylbutanoate hydrochloride showed promising results in modulating enzymatic activity linked to metabolic disorders. The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, demonstrating a significant reduction in enzyme activity at varying concentrations.

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Enzyme A | 15 | Inhibition observed |

| Enzyme B | 25 | Moderate inhibition |

| Enzyme C | 10 | Strong inhibition |

This table summarizes the inhibitory effects observed during the study.

Synthesis and Characterization

The synthesis of Benzyl 2-amino-3-methylbutanoate hydrochloride typically involves several steps including reductive amination and purification processes. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzyl 2-amino-3-methylbutanoate hydrochloride, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-amino-3-methylbutanoate hydrochloride | Two methyl groups on butanoate moiety | Antiviral, anticancer |

| Benzyl 2-amino-3,3-dimethylpentanoate hydrochloride | Similar backbone with additional methyl group | Anticancer potential |

| Benzyl 2-amino-3,3-dimethylpropanoate hydrochloride | Propanoate instead of butanoate | Limited studies on biological activity |

This table highlights how structural variations influence biological activity.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-amino-3-methylbutanoate hydrochloride?

Methodological Answer: A common approach involves esterification of 2-amino-3-methylbutanoic acid with benzyl alcohol under acidic conditions, followed by hydrochloride salt formation. For example, a protocol analogous to EP 4 374 877 A2 (2024) describes reacting a tert-butyl-protected amino ester with hydrochloric acid in dioxane to yield the hydrochloride salt . Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HCl catalysis.

- Deprotection : Treat with HCl/dioxane to remove Boc and form the hydrochloride salt.

- Purification : Recrystallize from ethanol/ether mixtures to enhance purity.

Reference Table : Synthetic Parameters

| Step | Reagents/Conditions | Yield | Key Characterization (NMR) |

|---|---|---|---|

| Deprotection | HCl (4 M in dioxane), RT, 1 hr | ~100% | δ 9.00 (brs, NH), 3.79 (s, OCH3) |

Q. How should researchers handle and store Benzyl 2-amino-3-methylbutanoate hydrochloride to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis and oxidation .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact .

- Stability Tests : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve stereochemistry and confirm ester/amine functionality. For example, methyl groups appear at δ ~1.02 (s, 9H) in DMSO-d6 .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use ESI+ mode with acetonitrile/water + 0.1% formic acid .

- IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and ammonium (N⁺-H, ~2500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent effects or dynamic processes. Strategies include:

- Variable Temperature NMR : Identify rotamers or tautomers by cooling to -40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., benzyl protons) via correlation spectroscopy.

- Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl₃ to assess hydrogen bonding impacts .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

Methodological Answer:

Q. How to optimize reaction conditions to improve yield while minimizing by-products?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (20–60°C), catalyst loading (0.1–5 mol%), and solvent polarity (THF vs. DMF) .

- In Situ Monitoring : Use TLC (silica, ethyl acetate/hexane) or inline IR to detect intermediates.

- Quenching Optimization : Add ice-cold water to precipitate the product and reduce side reactions .

Reference Table : Reaction Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 20–60°C | 40°C | +15% |

| Catalyst (DCC) | 1–5 mol% | 3 mol% | +10% |

Q. How to address discrepancies in mass spectrometry data between theoretical and observed molecular ions?

Methodological Answer:

- Isotopic Pattern Analysis : Confirm Cl⁻ presence (M+2 peak ~32% of M⁺) .

- Collision-Induced Dissociation (CID) : Compare fragment ions (e.g., loss of benzyl group: [M+H–C₇H₇]⁺).

- Calibration : Use sodium trifluoroacetate clusters for high-mass accuracy (<5 ppm error) .

Q. What computational methods predict the compound's behavior under different experimental conditions?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., ester hydrolysis) using Gaussian09 with B3LYP/6-31G* basis set .

- Molecular Dynamics (MD) : Simulate solubility in water/DMSO mixtures (GROMACS software).

- pKa Prediction : Use MarvinSketch (ChemAxon) to estimate ammonium group acidity (predicted pKa ~8.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.